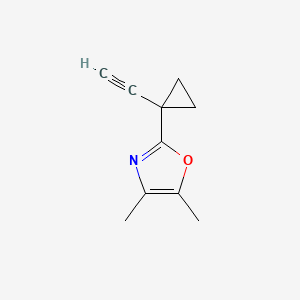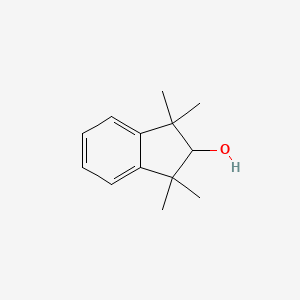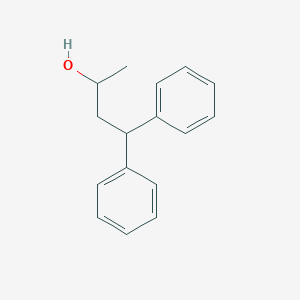![molecular formula C16H23F2NO4 B13578062 2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)
2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid is a complex organic compound characterized by its unique dispiro structure and the presence of fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the core dispiro structure. The tert-butoxycarbonyl (Boc) protecting group is introduced to the amino group to prevent unwanted reactions during subsequent steps. The fluorine atoms are then introduced through selective fluorination reactions. The final step involves the deprotection of the Boc group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the fluorination reactions.
化学反応の分析
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a halogenated analog of the original compound.
科学的研究の応用
2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
作用機序
The mechanism by which 2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound might act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the fluorine atoms can enhance binding affinity and selectivity through interactions with the enzyme’s active site.
類似化合物との比較
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}-2-{spiro[3.3]heptan-2-yl}acetic acid
- 2-{[(Tert-butoxy)carbonyl]amino}adamantane-2-carboxylic acid
- Ethyl 2-{[(Tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid is unique due to its dispiro structure and the presence of fluorine atoms. These features confer specific chemical and physical properties that can be exploited in various applications, such as increased stability and enhanced binding affinity in biological systems.
特性
分子式 |
C16H23F2NO4 |
|---|---|
分子量 |
331.35 g/mol |
IUPAC名 |
8,8-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]dispiro[3.1.36.14]decane-2-carboxylic acid |
InChI |
InChI=1S/C16H23F2NO4/c1-12(2,3)23-11(22)19-15(10(20)21)6-13(7-15)4-14(5-13)8-16(17,18)9-14/h4-9H2,1-3H3,(H,19,22)(H,20,21) |
InChIキー |
IFYMRYFTAUNMFR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CC3(C2)CC(C3)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate](/img/structure/B13577994.png)

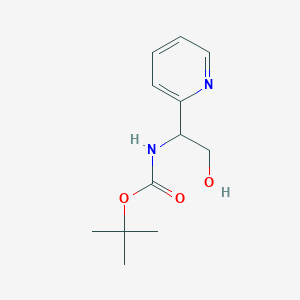

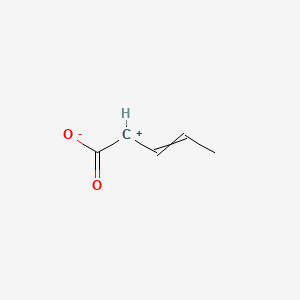

amino}propanoic acid](/img/structure/B13578042.png)


